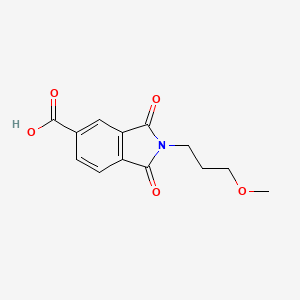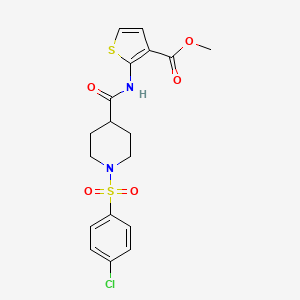![molecular formula C13H15N3OS B2494257 1-Allyl-3-(5,6-diméthylbenzo[d]thiazol-2-yl)urée CAS No. 1207002-61-6](/img/structure/B2494257.png)
1-Allyl-3-(5,6-diméthylbenzo[d]thiazol-2-yl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been found to exhibit potent anti-tubercular activity . The target for these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis .
Biochemical Pathways
Given the potential target of dpre1, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis . This would lead to downstream effects such as impaired cell growth and survival .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and metabolic stability .
Result of Action
Given the potential anti-tubercular activity, the compound could lead to the death of mycobacterium tuberculosis cells by disrupting their cell wall biosynthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea can be achieved through various synthetic pathways. One common method involves the reaction of 5,6-dimethylbenzo[d]thiazol-2-amine with allyl isocyanate under suitable conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea. These derivatives may exhibit different physical and chemical properties, making them useful for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Allyl-3-(benzo[d]thiazol-2-yl)urea
- 1-Allyl-3-(4,5-dimethylbenzo[d]thiazol-2-yl)urea
- 1-Allyl-3-(6-methylbenzo[d]thiazol-2-yl)urea
Uniqueness
1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea is unique due to the presence of both allyl and dimethyl groups in its structure. These substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other benzothiazole derivatives .
Propriétés
IUPAC Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-5-14-12(17)16-13-15-10-6-8(2)9(3)7-11(10)18-13/h4,6-7H,1,5H2,2-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORUTNBFEICGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)
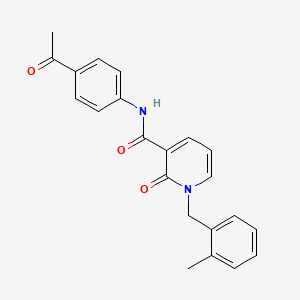
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2494180.png)
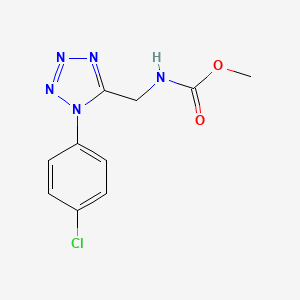
![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)
![methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate](/img/structure/B2494184.png)
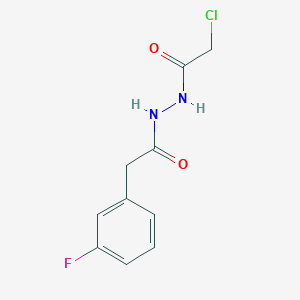
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide](/img/structure/B2494186.png)
![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2494187.png)
